3-Methoxy-2,3-diphenyl-butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-2,3-diphenyl-butan-2-ol: is an organic compound with the molecular formula C17H20O2 and a molecular weight of 256.348 g/mol . This compound is characterized by the presence of a methoxy group and two phenyl groups attached to a butanol backbone. It is often used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2,3-diphenyl-butan-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method is the nucleophilic substitution reaction where a methoxy group is introduced to a diphenylbutanol precursor . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methoxy-2,3-diphenyl-butan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary alcohols
Substitution: Formation of various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Methoxy-2,3-diphenyl-butan-2-ol is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as an intermediate in the synthesis of pharmaceuticals .
Biology and Medicine: Its unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various organic compounds .
Wirkmechanismus
The mechanism of action of 3-Methoxy-2,3-diphenyl-butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The methoxy and phenyl groups allow the compound to bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .
Vergleich Mit ähnlichen Verbindungen
- 3-Methoxy-2-methyl-3-phenyl-butan-2-ol
- 2-(4-Methoxy-phenyl)-4-phenyl-butan-2-ol
- 3,3-Dimethyl-2-phenyl-butan-2-ol
- 3,3-Diphenyl-butan-2-ol
Comparison: Compared to these similar compounds, 3-Methoxy-2,3-diphenyl-butan-2-ol is unique due to the presence of both methoxy and diphenyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
93727-39-0 |
---|---|
Molekularformel |
C17H20O2 |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
3-methoxy-2,3-diphenylbutan-2-ol |
InChI |
InChI=1S/C17H20O2/c1-16(18,14-10-6-4-7-11-14)17(2,19-3)15-12-8-5-9-13-15/h4-13,18H,1-3H3 |
InChI-Schlüssel |
NACJJXQFPDJAQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)(C(C)(C2=CC=CC=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.